3-Bromo-5-iodophenol

説明

Significance of Halogenation in Aromatic Systems for Synthetic Versatility

Halogenation is a fundamental transformation in organic synthesis, offering a powerful means to introduce functional handles onto aromatic rings. The presence of a halogen atom on an aromatic system allows for a variety of subsequent reactions, including nucleophilic aromatic substitution (NAS), electrophilic aromatic substitution (EAS), and particularly metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. solubilityofthings.com These reactions are indispensable for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. solubilityofthings.comnumberanalytics.commt.com For example, carbon-halogen bonds, particularly C-Br and C-I bonds, are valuable intermediates for forming new carbon-carbon bonds, such as through the formation of Grignard reagents or in Friedel-Crafts reactions. mt.com Halogenation can be achieved through various methods, including electrophilic substitution, which often requires a Lewis acid catalyst for less reactive aromatic compounds like benzene (B151609), although activated systems such as phenol (B47542) can react without a catalyst under certain conditions. wikipedia.org The Sandmeyer reaction is another important method for introducing halogens onto aromatic rings, specifically by converting aryl diazonium salts (derived from anilines) into aryl halides. tutorchase.com

Contextualizing 3-Bromo-5-iodophenol within Dihalo-substituted Phenolic Architectures

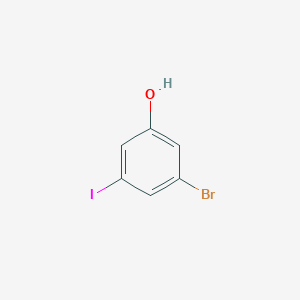

This compound is a dihalo-substituted phenol, meaning it contains two different halogen atoms (bromine and iodine) attached to the phenolic ring. Specifically, it features a bromine atom at the meta position (position 3) and an iodine atom at the meta position (position 5) relative to the hydroxyl group at position 1. cymitquimica.com This specific substitution pattern distinguishes it from other dihalophenols, such as 2-bromo-3-iodophenol (B155140) or 3-bromo-5-fluorophenol, which have different halogen combinations or positional isomers. uni.lu The presence of two different halogens on the same aromatic ring provides distinct opportunities for selective chemical transformations. The difference in reactivity between the carbon-bromine and carbon-iodine bonds can be exploited in sequential reactions, allowing for the selective introduction of different functional groups at the 3 and 5 positions.

Research Trajectories and Contemporary Relevance of Substituted Phenols

Substituted phenols, including dihalogenated derivatives like this compound, remain highly relevant in contemporary chemical research. They serve as key intermediates in the synthesis of a wide range of target molecules. solubilityofthings.com Research involving substituted phenols spans various fields, including the development of new synthetic methodologies, the creation of bioactive molecules, and the study of their physical and chemical properties. units.itresearchgate.net For instance, substituted phenols have been investigated for their potential as photocatalysts in organic transformations. units.itacs.org The ability to selectively functionalize aromatic rings is crucial for drug discovery and the development of new materials. solubilityofthings.comnumberanalytics.com While electrophilic substitution often favors ortho- and para-substitution in phenols, strategies like directed ortho-metalation have been developed to achieve meta-substitution patterns, which are particularly important for certain applications, including medicinal chemistry. researchgate.netresearchgate.net The increasing global use of substituted phenols across various industrial sectors highlights their ongoing importance. canada.ca

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYQJLWQIUGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627098 | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570391-20-7 | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570391-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties and Applications of 3 Bromo 5 Iodophenol

Classical and Contemporary Synthetic Approaches

The journey to synthesize specifically substituted phenols has evolved from broad-stroke methods to highly controlled and selective reactions.

Historically, the synthesis of substituted phenols relied on a few foundational reactions. One of the most common methods involves the hydrolysis of diazonium salts, which are typically generated from the corresponding aryl amine. msu.edulibretexts.org This approach, while effective, often involves the use of potentially explosive diazonium intermediates. msu.edu Another classical route is the hydrolysis of aryl halides, though this often requires harsh reaction conditions. msu.edu

The oxidation of aryl organometallic compounds, such as organoboranes, provided another avenue. msu.edu These methods, while foundational, were often limited by the availability of the starting aryl halide or amine and sometimes suffered from a lack of regiochemical control. msu.edu The direct electrophilic halogenation of phenol (B47542) itself often leads to a mixture of ortho- and para-substituted products, with the ortho-isomer usually being the minor component, and polyhalogenation is a common side reaction. scientificupdate.com

Creating a dihalo-substituted phenol with a specific substitution pattern, such as the meta, meta arrangement in this compound, necessitates a multi-step synthetic sequence. These strategies are designed to overcome the inherent regioselectivity challenges of direct electrophilic substitution on a phenol ring.

A documented synthesis for this compound starts from 1-bromo-3-iodo-5-methoxybenzene. The final step in this sequence is the demethylation of the methoxy (B1213986) group to yield the free phenol. This reaction is accomplished by heating the starting material in a 33% solution of hydrogen bromide in acetic acid, with tetrabutylammonium (B224687) bromide added. The mixture is refluxed for two days to drive the reaction to completion. Following extraction and purification by silica (B1680970) gel chromatography, this compound is obtained in high yield. chemicalbook.com

This type of multi-step process, where the substitution pattern is established on a precursor molecule before revealing the phenol group, is a common and effective strategy for accessing complex phenolic compounds. walisongo.ac.idlibretexts.org

Table 1: Synthesis of this compound via Demethylation

| Starting Material | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-bromo-3-iodo-5-methoxybenzene | 33% HBr in Acetic Acid, Tetrabutylammonium bromide | 2 days | 96% | chemicalbook.com |

Achieving regioselectivity in the direct halogenation of phenols is a significant area of research, aiming to control substitution at the ortho, meta, or para positions. The inherent electronic properties of the phenol ring favor electrophilic attack at the ortho and para positions. nih.gov

For direct chlorination, catalysts have been developed to enhance selectivity. For instance, using N-chlorosuccinimide (NCS) as the chlorinating agent, specific thiourea (B124793) catalysts can direct the substitution preferentially to either the ortho or para position. scientificupdate.com Lewis basic selenoether catalysts have also been shown to be highly efficient for ortho-selective chlorination of phenols. acs.org Similarly, the regioselectivity of chlorination can be influenced by using cyclic sulfides as moderators in reactions with sulfuryl chloride. tandfonline.com

For bromination, methods have been developed that show excellent regioselectivity. The use of KBr with ZnAl–BrO3⁻–layered double hydroxides as the brominating reagent strongly favors para-substitution. researchgate.net The first step in the direct iodination of phenol with elemental iodine tends to favor substitution at the ortho position over the para position. dtu.dk Controlling the sequential halogenation to produce a specific dihalo-isomer like this compound directly on the phenol ring remains a formidable challenge, reinforcing the need for multi-step strategies where halogen atoms are introduced sequentially to a precursor before the phenol functionality is installed or deprotected.

Catalytic Synthesis and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on developing catalytic methods that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and environmental impact.

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and selective modification of phenols. researchgate.netrsc.org These methods offer an atom-economical alternative to traditional multi-step syntheses. Palladium, rhodium, and ruthenium catalysts have been successfully employed for the ortho-alkylation and alkenylation of phenols. rsc.org

Strategies using directing groups, which temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, have significantly advanced the field, allowing for precise control over regioselectivity. nih.gov While much of the focus has been on ortho-functionalization, methods for para-selective C-H functionalization are also being developed. nih.gov For example, a palladium-catalyzed aerobic oxidative carbonylation of phenols has been reported for the synthesis of p-hydroxybenzoates. nih.gov These catalytic approaches represent a significant step forward in synthesizing complex phenolic structures from simple precursors. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Phenol Functionalization

| Catalyst Type | Transformation | Selectivity | Reference |

|---|---|---|---|

| Palladium (II) | o-Alkenylation | Ortho | researchgate.net |

| Ruthenium | Alkylation/Alkenylation | - | rsc.org |

| Palladium | Aerobic Oxidative Carbonylation | Para | nih.gov |

| Gold | para-C-H bond functionalization with diazoesters | Para | rsc.org |

In line with green chemistry principles, the development of environmentally benign synthesis methods is crucial. Aerobic oxyiodination is one such method for producing iodophenols. A highly efficient catalytic method has been developed for the aerobic oxyiodination of various phenols using copper(II) nitrate (B79036) as a catalyst. researchgate.net

This system uses molecular oxygen as the terminal oxidant and water as the solvent, making it an environmentally friendly process. researchgate.net The reaction employs I2 as the iodinating reagent and demonstrates high activity for phenols with both electron-donating and electron-withdrawing groups. A remarkable feature of this method is its high selectivity for the formation of para-iodinated phenols, offering a green route with high atom economy for this class of compounds. researchgate.net

Sustainable Methodologies for Aryl Halide Production

The production of aryl halides is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. acs.org A significant area of development is the use of visible-light photoredox catalysis. mdpi.com This method provides an efficient, simple, and environmentally friendly pathway for generating aryl radicals from aryl halides, which can then be used in further reactions. mdpi.comnih.gov The process is initiated by a photocatalyst that, upon absorbing visible light, transfers an electron to the aryl halide. mdpi.com This generates a radical anion that subsequently cleaves to produce a highly reactive aryl radical. mdpi.com This technique can overcome the high energy barriers associated with the reduction of stable aryl halides, such as aryl chlorides, by using the energy from multiple photons in a consecutive photoinduced electron transfer (conPET) process. nih.govresearchgate.net

Other sustainable strategies focus on improving nucleophilic substitution reactions, which are common in the synthesis of pharmaceutical compounds. chemrxiv.org Innovations include the development of methods that reduce the resource and waste intensity of these reactions. chemrxiv.org This can be achieved by using bench-stable, inexpensive reagents that are themselves produced through low-waste synthetic routes. chemrxiv.org Such approaches lead to a lower process mass intensity (PMI), a key metric in green chemistry that indicates low waste generation. chemrxiv.org

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A low atom economy signifies that a large portion of the reactant mass is converted into waste byproducts.

Traditional syntheses of this compound often exhibit poor atom economy. A conventional route involves the bromination of phenol followed by the iodination of the resulting 3-bromophenol (B21344). The iodination step, for instance, might use a mixture of iodine (I₂) and potassium iodate (B108269) (KIO₃) in acetic acid.

To illustrate the concept, we can analyze the atom economy of this iodination step:

Reaction: 5 C₆H₅BrO + 2 I₂ + KIO₃ + CH₃COOH → 5 C₆H₄BrIO + KIO₃ + CH₃COOK + H₂O (This is a simplified representation for calculation purposes)

The calculation for atom economy is: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. nih.gov

A high atom economy is characteristic of rearrangement and addition reactions, which can theoretically achieve 100% atom economy because all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric byproducts. rsc.org Improving atom economy in syntheses like that of this compound involves designing pathways that minimize or eliminate such waste streams. acs.org

Interactive Data Table: Atom Economy Calculation for a Hypothetical Iodination Step

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Weight of Utilized Atoms ( g/mol ) | Atoms Unutilized | Weight of Unutilized Atoms ( g/mol ) |

| 3-Bromophenol | C₆H₅BrO | 173.01 | C₆H₄BrO | 171.00 | H | 1.01 |

| Iodine | I₂ | 253.81 | I | 126.90 | I | 126.91 |

| Total | 426.82 | 297.90 | 127.92 | |||

| Percent Atom Economy | 69.8% |

Note: This table represents a simplified analysis of a single step. The actual atom economy of a multi-step synthesis would be lower, accounting for all reactants and byproducts from all steps.

Novel Synthetic Pathways and Process Optimization

Recent research has focused on developing more efficient and streamlined synthetic routes to highly substituted phenols like this compound. oregonstate.edu These new pathways aim to improve yield, reduce reaction times, and simplify purification processes.

One-Pot Reactions for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a significant improvement in synthetic efficiency. mdpi.com For the synthesis of 3,5-disubstituted phenols, a one-pot C-H activation/borylation/oxidation sequence has proven effective. nih.gov This methodology has been successfully applied to prepare 3-bromo-5-methylphenol (B1280546) on a large scale and shows promise for synthesizing this compound. nih.gov

The process involves:

C-H Borylation: A palladium catalyst is used to install a boronate ester at the meta-position of a substituted benzene (B151609) ring.

Sequential Halogenation: The boronate intermediate is then sequentially treated with a brominating agent (like NBS) and an iodinating agent (like NIS).

Oxidation: The boronate ester is oxidized to yield the final phenol product.

This one-pot approach streamlines the synthesis into a single day's work, avoids the isolation of intermediates, and proceeds under mild conditions, offering significant advantages over traditional multi-step methods. nih.gov

Synthesis from Readily Available Starting Materials

The accessibility and cost of starting materials are critical for practical synthesis. A common pathway to this compound begins with phenol, a readily available bulk chemical. The synthesis proceeds through the formation of 3-bromophenol, which is then iodinated. 3-Bromophenol itself can be synthesized from benzene through nitration, reduction, diazotization, and substitution, although this is a more circuitous route. quora.com

More innovative methods allow for the synthesis of highly substituted phenols with complete regiochemical control from different starting materials. nih.govoregonstate.edu One such strategy involves the one-step conversion of hydroxypyrones and nitroalkenes into complex phenols, providing a direct route to molecules that would otherwise be challenging to synthesize. oregonstate.edu

Interactive Data Table: Comparison of Synthetic Pathways

| Feature | Traditional Pathway | One-Pot C-H Activation Pathway |

| Starting Material | Phenol or 3-Bromophenol | 3-Bromotoluene (analogue) nih.gov |

| Number of Steps | Multiple, with intermediate isolation | One-pot, no isolation of intermediates nih.gov |

| Key Reagents | FeBr₃, Br₂, I₂, KIO₃ | B₂pin₂, Pd(OAc)₂, NBS, NIS, H₂O₂ |

| Efficiency | Lower overall yield, longer time | Higher efficiency, completed in one day nih.gov |

| Waste Generation | Generates acidic waste streams | Reduces waste by eliminating workup steps |

Strategies for High Purity Compound Isolation

Achieving high purity is essential for the final compound's application. For this compound, traditional purification involves recrystallization from a suitable solvent, such as ethanol (B145695), to remove byproducts like dihalogenated species.

However, when impurities are structurally very similar to the desired product, separation can be challenging. researchgate.net For instance, separating isomers with nearly identical physical properties (e.g., boiling point, polarity) may not be possible with standard techniques like column chromatography. researchgate.net

For challenging separations of substituted phenols, advanced techniques may be required. One such method is the emulsion liquid membrane (ELM) process, which has shown high efficiency in extracting various substituted phenols from mixtures. nih.gov This technique can achieve over 99% extraction efficiency for certain chlorophenols and nitrophenols within minutes, suggesting its potential as a promising technology for purifying complex phenolic compounds from reaction mixtures or industrial wastewater. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodophenol

Electrophilic and Nucleophilic Aromatic Substitution Studies

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring. byjus.com These reactions are broadly classified as electrophilic or nucleophilic, depending on the nature of the attacking species.

Directing Effects of Halogen and Hydroxyl Groups

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile. chemistrytalk.orglumenlearning.com This guidance is known as the directing effect. Substituents achieve this by donating or withdrawing electron density through resonance and inductive effects, which stabilizes or destabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. pressbooks.pub It donates electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion when the attack occurs at the ortho and para positions. libretexts.org Halogens, such as bromine (-Br) and iodine (-I), are deactivating groups due to their strong inductive electron withdrawal. lumenlearning.com However, they are also ortho, para-directors because they can donate electron density through resonance via their lone pairs, which helps to stabilize the intermediate for ortho and para attack. pressbooks.pub

In 3-Bromo-5-iodophenol, all three substituents direct incoming electrophiles to the same available positions: C2, C4, and C6. The hydroxyl group is the most powerful activating director and thus exerts the dominant influence on the regioselectivity of the reaction.

| Substituent | Position | Electronic Effect | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -OH | C1 | Activating (+R > -I) | Ortho, Para | C2, C4, C6 |

| -Br | C3 | Deactivating (-I > +R) | Ortho, Para | C2, C4 |

| -I | C5 | Deactivating (-I > +R) | Ortho, Para | C4, C6 |

Substituent Effects on Reaction Kinetics and Selectivity

Reaction kinetics in EAS are determined by the energy of the rate-determining step, which is the formation of the arenium ion. masterorganicchemistry.com

Activating groups , like the hydroxyl group, donate electron density, stabilizing the carbocation intermediate and lowering the activation energy, thus increasing the reaction rate compared to benzene. lumenlearning.com

Deactivating groups , such as the halogens, withdraw electron density, which destabilizes the intermediate and increases the activation energy, slowing the reaction rate. lumenlearning.com

For this compound, the strong activating effect of the hydroxyl group outweighs the deactivating effects of the two halogen atoms. Consequently, the ring is considered activated, and it undergoes electrophilic substitution faster than benzene, although slower than phenol (B47542) itself. The selectivity is very high for substitution at the positions ortho and para to the hydroxyl group (C2, C4, and C6) due to its dominant directing influence.

Conversely, nucleophilic aromatic substitution (SNAr) is generally unfavorable for this compound. This type of reaction requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org Since this compound possesses a strongly electron-donating hydroxyl group and lacks strong electron-withdrawing groups, the SNAr pathway is energetically disfavored. wikipedia.org

Cross-Coupling Reactions in Functionalizing this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, have become central to modern organic synthesis. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or pseudohalide. nih.govmusechem.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govorganicreactions.org For a dihalogenated compound like this compound, the Suzuki-Miyaura reaction offers a pathway for selective functionalization due to the different reactivities of the carbon-halogen bonds.

Mechanistic Aspects of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: libretexts.orgyonedalabs.com

Oxidative Addition : A palladium(0) complex inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) species. This step is typically the rate-determining step of the cycle. libretexts.org The reactivity of the halide follows the trend I > Br > Cl. In this compound, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective oxidative addition at the C5 position. researchgate.net

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, replacing the halide. The base activates the organoboron compound, facilitating this transfer. libretexts.orgyonedalabs.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center. This step forms the new carbon-carbon bond in the final product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

| Step | Description | Key Species |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-X bond (preferentially C-I). | Pd(0) catalyst, Aryl Halide |

| Transmetalation | Organic group from boronic acid replaces the halide on Pd. | Pd(II) complex, Boronic Acid, Base |

| Reductive Elimination | Two organic groups couple, forming the product and regenerating Pd(0). | Organo-Pd(II) complex |

Substrate Scope and Limitations in Reactions Involving Halophenols

The Suzuki-Miyaura reaction generally has a broad substrate scope, tolerating a wide variety of functional groups on both the organic halide and the organoboron partner. nih.gov This includes phenols, making the reaction suitable for the direct functionalization of this compound without the need for protecting the hydroxyl group. acs.org A diverse range of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters can be successfully coupled. nih.govresearchgate.net

However, reactions involving halophenols can present challenges.

Steric Hindrance : Bulky substituents near the reaction site on either coupling partner can significantly slow down the reaction or prevent it altogether.

Positional Isomer Effects : The relative positions of the hydroxyl and halogen groups can influence reactivity. A systematic study of halophenols found that certain combinations, such as those leading to 2,4'-biphenols, can be particularly difficult to synthesize and may require specific additives to achieve good yields. acs.org

Catalyst and Ligand Choice : The success of coupling reactions with challenging substrates like halophenols is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. mdpi.com Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can readily undergo alkylation to form ethers. A classic method for this transformation is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide. francis-press.com The phenoxide is typically generated in situ by treating the phenol with a base.

This reaction is a versatile method for introducing a wide range of alkyl groups onto the phenolic oxygen. francis-press.com The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired ether product. Phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. researchgate.net

The following table provides a general representation of the Williamson ether synthesis for this compound:

| Phenol | Base | Alkylating Agent | Product |

| This compound | NaOH | R-X (Alkyl Halide) | 1-Bromo-3-iodo-5-(alkoxy)benzene |

This table illustrates the general scheme for the Williamson ether synthesis.

The hydroxyl group of this compound can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group. Triflates are excellent leaving groups in various cross-coupling reactions, effectively transforming the phenol into a substrate suitable for a new set of carbon-carbon and carbon-heteroatom bond-forming reactions.

The conversion is typically achieved by reacting the phenol with triflic anhydride (B1165640) or a related triflating agent in the presence of a base, such as pyridine. This transformation significantly expands the synthetic utility of this compound, allowing for coupling reactions at the position formerly occupied by the hydroxyl group. The resulting aryl triflate can participate in reactions like the Stille coupling.

A summary of the triflate formation is presented below:

| Reactant | Reagent | Base | Product |

| This compound | Triflic Anhydride | Pyridine | 3-Bromo-5-iodophenyl trifluoromethanesulfonate |

This table outlines the synthesis of a triflate derivative from this compound.

Directed Metalation and Halogen-Dance Reactions of this compound

The reactivity of this compound is significantly influenced by the interplay of its three distinct functional groups: the directing hydroxyl group and the two halogen atoms at the meta positions. Understanding the behavior of this compound under conditions conducive to directed metalation and halogen-dance reactions requires a careful consideration of the electronic and steric effects exerted by each substituent. For the purpose of these reactions, the phenol must first be protected to prevent the acidic proton from interfering with the strongly basic organolithium reagents. A common and effective protecting group for this purpose is the O-carbamate, which also serves as a potent directed metalation group (DMG). nih.govacs.org

Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The process involves the deprotonation of a position ortho to a DMG by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.org In the case of a protected this compound, such as its O-carbamate derivative, the carbamate (B1207046) group directs the metalation to one of the adjacent, or ortho, positions (C2 or C6).

The regioselectivity of this metalation is dictated by a combination of factors, including the directing power of the O-carbamate and the electronic influence of the halogen substituents. The O-carbamate group is one of the most powerful DMGs, strongly favoring deprotonation at an adjacent site. nih.gov The halogen atoms at the C3 and C5 positions exert an inductive electron-withdrawing effect, which increases the acidity of the ortho protons at C2, C4, and C6. However, in a DoM reaction, the directing effect of the carbamate at C1 is the dominant factor, predisposing the C2 and C6 positions to lithiation.

Given the symmetrical nature of the halogen substitution relative to the ortho positions, both C2 and C6 are electronically similar. Therefore, a statistical mixture of lithiation at these two positions might be expected. However, subtle steric differences between the bromine and iodine atoms could potentially influence the selectivity, although this effect is generally minor for ortho-lithiation directed by a powerful DMG like a carbamate. Upon formation of the lithiated intermediate, quenching with an electrophile (E+) would lead to the corresponding 2-substituted or 6-substituted product.

To illustrate the expected outcome of a directed metalation reaction on a protected this compound, a hypothetical reaction scheme and a data table based on typical yields for such transformations are presented below.

Hypothetical Reaction Scheme for Directed Metalation:

| Entry | Electrophile (E+) | Product | Typical Yield (%) |

|---|---|---|---|

| 1 | D2O | O-Carbamoyl-3-bromo-5-iodo-2-deuterophenol | >95 |

| 2 | (CH3)3SiCl | O-Carbamoyl-3-bromo-5-iodo-2-(trimethylsilyl)phenol | 85-95 |

| 3 | I2 | O-Carbamoyl-3-bromo-2,5-diiodophenol | 80-90 |

| 4 | DMF | 2-Formyl-O-carbamoyl-3-bromo-5-iodophenol | 70-85 |

Halogen-Dance Reactions

Halogen-dance (HD) reactions involve the base-induced migration of a halogen atom on an aromatic ring. clockss.org This process is typically initiated by either a direct deprotonation of the aromatic ring or a halogen-metal exchange, followed by a series of reversible halogen-metal exchange steps that ultimately lead to the thermodynamically most stable organolithium species. clockss.orgbeilstein-archives.org The driving force for the reaction is the formation of a more stabilized carbanion.

In the context of this compound (or its protected form), treatment with an organolithium reagent at low temperatures can initiate a complex series of events. A crucial factor in predicting the outcome is the relative rate of halogen-metal exchange for iodine versus bromine. It is well-established that the rate of lithium-halogen exchange follows the trend I > Br > Cl. wikipedia.org Consequently, upon treatment with an alkyllithium reagent like n-butyllithium, a rapid lithium-iodine exchange at the C5 position is expected to occur, forming a 5-lithio-3-bromophenol intermediate.

This initial lithiated species can then undergo a halogen dance. The position of the lithium atom will equilibrate to the most thermodynamically stable position. The stability of the aryllithium intermediate is influenced by the electronic effects of the substituents. A bromine atom can stabilize an adjacent carbanion through its inductive effect. Therefore, the initial 5-lithio-3-bromophenol could potentially rearrange to a more stable isomer where the lithium is positioned ortho to the bromine atom.

Furthermore, a competing pathway to halogen-metal exchange is direct deprotonation of the aromatic ring. The acidity of the ring protons is enhanced by the electron-withdrawing halogens and the directing effect of the protected hydroxyl group. If deprotonation occurs, for instance at the C2 position, the resulting aryllithium could then initiate a halogen dance, leading to migration of the iodine or bromine atom.

The final product distribution in a halogen-dance reaction is highly dependent on the reaction conditions, including the base used, temperature, and reaction time. Quenching the reaction mixture with an electrophile will trap the various lithiated intermediates present at equilibrium. A plausible outcome for a halogen-dance reaction on a protected this compound is the migration of the iodine atom, driven by the formation of a more stable lithiated species, followed by trapping with an electrophile.

Below is a hypothetical data table illustrating potential outcomes of a halogen-dance reaction on a protected this compound, based on known principles of such rearrangements on bromo-iodoarenes.

Hypothetical Reaction Conditions and Product Distribution for Halogen-Dance Reaction:

| Entry | Base (equiv.) | Conditions | Major Product after Quenching with E+ | Plausible Rationale |

|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF, -78 °C, 1 h | Protected 5-E-3-bromophenol | Rapid Li-I exchange is faster than deprotonation or HD. |

| 2 | LDA (1.1) | THF, -78 °C to -40 °C, 2 h | Protected 2-E-3-bromo-5-iodophenol | Deprotonation at C2 is favored, no HD occurs. |

| 3 | LDA (2.2) | THF, -40 °C, 4 h | Protected 4-E-3-bromo-5-iodophenol | Initial deprotonation followed by HD to a more stable lithiated intermediate. |

| 4 | n-BuLi (2.2) | Et2O, 0 °C, 2 h | Mixture of rearranged isomers | Complex equilibrium involving both Li-I exchange and HD. |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For 3-Bromo-5-iodophenol, NMR spectroscopy provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule and their electronic environments.

In ¹H NMR spectroscopy, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide insights into the different types of protons and their relative numbers and positions. The aromatic protons on the benzene (B151609) ring of this compound are expected to give distinct signals influenced by the electron-withdrawing effects of the bromine, iodine, and hydroxyl substituents. The hydroxyl proton typically appears as a singlet, often broadened, at a characteristic chemical shift. While specific ¹H NMR data for this compound were not detailed in the immediately available search results, studies on similar bromophenol and iodophenol derivatives demonstrate the utility of ¹H NMR in confirming the substitution pattern and identifying aromatic and hydroxyl protons. chemicalbook.comchemicalbook.com For instance, ¹H NMR data for 3-bromophenol (B21344) shows distinct signals for its aromatic protons and the hydroxyl proton. chemicalbook.com Predicted ¹H NMR data for the isomer 3-Bromo-2-iodophenol also indicate characteristic shifts for the aromatic protons. guidechem.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The number of signals indicates the number of unique carbon environments. The chemical shifts in ¹³C NMR are particularly sensitive to the presence of electronegative atoms like bromine, iodine, and oxygen, allowing for the differentiation of substituted and unsubstituted aromatic carbons. The carbons directly bonded to the halogens and the hydroxyl group will exhibit characteristic downfield shifts. The application of NMR, including both ¹H and ¹³C NMR, is a standard practice for confirming the structure of this compound. nih.govchemicalbook.combldpharm.comchemicalbook.comapolloscientific.co.ukapolloscientific.co.ukvwr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₆H₄BrIO), the expected molecular weight is approximately 298.90 g/mol . chemicalbook.comnist.gov The presence of bromine and iodine, which have characteristic isotopic distributions (⁷⁹Br and ⁸¹Br; ¹²⁷I), results in distinctive isotopic clusters in the mass spectrum, confirming the presence and number of these halogen atoms. For example, bromine typically leads to a characteristic M+2 peak with an intensity ratio of approximately 1:1 relative to the molecular ion peak.

Fragmentation of the molecule in the mass spectrometer can provide further structural details. Cleavage of bonds leads to fragment ions, and the m/z values of these fragments can help deduce the connectivity of atoms in the molecule. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms (•Br, •I), loss of the hydroxyl group (•OH), or fragmentation of the aromatic ring. Predicted collision cross sections for various adducts of this compound are available, which can be useful in advanced MS techniques like ion mobility-mass spectrometry. okstate.edu Mass spectrometry, including techniques like LC-MS, is used in the quality control and characterization of this compound and related compounds. nih.govchemicalbook.combldpharm.comchemicalbook.comapolloscientific.co.ukapolloscientific.co.ukchemicalbook.comtu-darmstadt.deechemi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or reaction byproducts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing and purifying non-volatile or thermally labile compounds like this compound. In HPLC, the sample is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Compounds in the mixture are separated based on their interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, measures the eluting compounds.

HPLC is routinely used to determine the purity of this compound by measuring the area percentages of the peaks in the chromatogram. The main peak corresponds to this compound, while smaller peaks indicate impurities. Suppliers often provide Certificates of Analysis (COA) that include HPLC purity data for this compound, with reported purities typically being 97% or higher. guidechem.comapolloscientific.co.uksigmaaldrich.comsigmaaldrich.comsynquestlabs.com HPLC can also be used for preparative separation to isolate pure this compound from complex mixtures. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile) is optimized to achieve adequate separation. nih.govchemicalbook.combldpharm.comchemicalbook.comapolloscientific.co.ukvwr.comchemicalbook.comechemi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While phenols can be analyzed by GC, often derivatization is required to increase their volatility and improve peak shape. In GC, the sample is vaporized and injected onto a column containing a stationary phase, and an inert carrier gas (mobile phase) sweeps the components through the column. A detector, such as a flame ionization detector (FID) or mass selective detector (MSD), detects the eluting compounds.

GC can be applied to assess the purity of this compound, particularly for detecting volatile impurities or byproducts from its synthesis. Although less commonly used for routine purity analysis of phenols compared to HPLC, GC, often coupled with MS (GC-MS), is a valuable tool for identifying and quantifying volatile components in a sample of this compound. nist.govvwr.comchemicalbook.comechemi.comscbt.com

Ion Chromatography for Halide Analysis

Ion Chromatography (IC) is a technique specifically designed for the separation and determination of ions. While IC is not typically used for the direct analysis of intact neutral organic molecules like this compound, it is highly relevant for analyzing inorganic halide ions (bromide and iodide) that might be present as impurities or generated from reactions involving this compound, such as dehalogenation studies.

IC utilizes an ion exchange stationary phase and an ionic mobile phase. A conductivity detector is commonly used, often in conjunction with a suppressor to reduce the background conductivity of the eluent. IC allows for the sensitive and selective detection and quantification of halide ions like bromide (Br⁻) and iodide (I⁻). tu-darmstadt.de This can be crucial for assessing the level of inorganic halide impurities in a sample of this compound or for monitoring reactions where halide ions are released. Studies have employed ion chromatography to measure halide yields in dehalogenation processes of halogenated organic compounds. libretexts.org

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

Infrared (IR) spectroscopy measures the vibrations of functional groups within a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the O-H stretching vibration of the phenol (B47542) group, C-H stretching vibrations of the aromatic ring, C=C stretching vibrations of the aromatic ring, and C-Br and C-I stretching vibrations. The O-H stretching band typically appears in the region of 3200-3600 cm⁻¹, its exact position depending on hydrogen bonding. Aromatic C=C stretches are usually observed around 1500-1600 cm⁻¹. C-Br and C-I stretching vibrations occur at lower frequencies, often in the fingerprint region of the spectrum. okstate.eduechemi.com IR spectroscopy is a useful tool for confirming the presence of key functional groups in this compound. nist.govnih.govchemicalbook.combldpharm.comchemicalbook.comapolloscientific.co.ukechemi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would show absorption bands due to π-π* electronic transitions in the benzene ring, which are influenced by the attached substituents. The position and intensity of these bands (λmax and molar absorptivity) can provide information about the electronic structure of the molecule. UV-Vis spectroscopy is often used in conjunction with HPLC as a detection method. nih.govbldpharm.comchemicalbook.comapolloscientific.co.ukvwr.comechemi.comresearchgate.netresearchgate.netrsc.org While specific λmax values for this compound were not found in the provided snippets, studies on other halophenols demonstrate that UV-Vis spectroscopy is sensitive to the nature and position of halogen substituents on the phenol ring. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Iodophenol

Electronic Structure and Reactivity Predictions

Studies on related halogenated phenols suggest that the electronic structure of such compounds is significantly influenced by the presence of electronegative halogen atoms. Halogens, particularly bromine and iodine, exert electron-withdrawing inductive and resonance effects on the aromatic ring. These effects can alter the electron density distribution, influencing the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. While specific electronic structure calculations (e.g., frontier molecular orbitals, electrostatic potential maps) for 3-Bromo-5-iodophenol were not found in the provided search results, general principles from computational studies on similar systems would apply. For instance, the presence of electron-withdrawing groups typically decreases the electron density of the ring, potentially deactivating it towards electrophilic attack while increasing the acidity of the phenol (B47542). Reactivity predictions would typically involve assessing energy barriers for various reaction pathways, but no such specific data for this compound was retrieved.

Molecular Modeling of Reaction Pathways

Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, are commonly used to investigate potential reaction pathways, transition states, and activation energies. This allows for the prediction of reaction mechanisms and the feasibility of specific transformations. While the search results mention computational modeling using DFT for reaction pathways of different iodinated compounds acs.org, no specific studies detailing the molecular modeling of reaction pathways involving this compound were found. Potential reaction pathways for this compound could involve reactions at the hydroxyl group, electrophilic aromatic substitution on the ring, or reactions involving the carbon-halogen bonds, such as cross-coupling reactions. Theoretical studies could help elucidate the preferred sites of reaction and the factors influencing selectivity.

Applications in Complex Molecule Synthesis and Materials Science Research

3-Bromo-5-iodophenol as a Key Organic Building Block

In organic synthesis, this compound serves as a foundational building block. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. The C-I bond is more reactive and can be selectively functionalized under conditions that leave the C-Br bond intact. This orthogonal reactivity is crucial for the programmed construction of complex molecular frameworks.

The structure of this compound is ideally suited for the modular assembly of complex molecules. This strategy involves the sequential, controlled addition of different molecular fragments to a central scaffold. Chemists can leverage the reactivity difference between iodine and bromine to perform sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki or Stille coupling at the bromine position. This stepwise approach allows for the precise and predictable construction of highly substituted aromatic compounds that would be difficult to synthesize using other methods. The hydroxyl group adds another layer of synthetic versatility, as it can be converted into other functional groups or used as a handle for attachment to solid supports or larger molecules.

The functional groups on this compound make it a promising candidate for designing components of supramolecular assemblies and metal-organic frameworks (MOFs). The hydroxyl group can participate in hydrogen bonding or coordinate with metal ions, acting as an anchor point for building larger structures. The bromine and iodine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly used for the rational design of crystal structures and functional materials. By incorporating this compound as a linker or a functionalized node, it is possible to create porous frameworks with tailored chemical environments. researchgate.netmdpi.com Such materials are of significant interest for applications in gas storage, separation, and catalysis.

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Halogenated phenols are important intermediates in the life sciences industries. Specifically, this compound serves as a precursor in the synthesis of various compounds with potential biological activity. Its structural motifs are found in molecules designed for both pharmaceutical and agricultural applications. The general class of bromophenols is widely utilized in the manufacturing of pesticides, herbicides, and fungicides, highlighting the importance of this chemical scaffold in agrochemical research.

As a versatile reactant, this compound is employed in the preparation of key pharmaceutical intermediates. A notable example is its use as a reactant in the multi-step synthesis of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent investigated for its potential in cancer therapy. The synthesis of such complex molecules relies on the predictable reactivity of building blocks like this compound to construct the final API.

The this compound scaffold can be chemically modified, or derivatized, to generate a library of new compounds with potential therapeutic properties. Researchers have synthesized various derivatives of related bromophenols and evaluated them for biological activity. These studies have shown that modifications to the core structure can lead to compounds with significant antioxidant and anticancer effects. For example, methylated and acetylated bromophenol derivatives have been synthesized and tested, with some compounds showing the ability to protect human cells from oxidative damage and induce apoptosis in leukemia cells.

Table 1: Bioactivity of Synthesized Bromophenol Derivatives

| Derivative Class | Research Finding | Potential Application |

| Methylated Bromophenols | Ameliorated H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. | Antioxidant, Dermatological protectant |

| Acetylated Bromophenols | Inhibited viability and induced apoptosis of leukemia K562 cells. | Anticancer |

| Multi-brominated Benzylphenols | Exhibited potent inhibition of the PTP1B enzyme, with some derivatives showing higher potency than lead compounds. | Anti-diabetic, Anti-obesity |

| Flavone Derivatives of Chalcones | Showed inhibitory activity against human breast (MCF-7) and lung (A549) cancer cell lines. | Anticancer |

The development of targeted therapies often involves designing molecules that can interact with and modulate the function of a specific biological target, such as an enzyme or a receptor. The bromophenol structure is a key component in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a major target for the treatment of type 2 diabetes and obesity.

Researchers have designed and synthesized a series of bromophenol derivatives to improve their inhibitory activity and selectivity for PTP1B. Structure-activity relationship studies indicated that a tricyclic scaffold and the presence of multiple bromine atoms on the aryl rings are important for potent PTP1B inhibition. One such derivative, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, demonstrated enhanced PTP1B inhibitory activity (IC₅₀ = 1.50 μM) and high selectivity over other phosphatases. In mouse models of diabetes, this compound was effective at lowering blood glucose and total cholesterol, validating the strategy of using the bromophenol scaffold to design compounds for specific biological targets.

Contributions to Materials Science Research

The unique molecular architecture of this compound, featuring a hydroxyl group and two different, heavy halogen atoms on a phenyl ring, makes it a valuable building block in materials science. The specific positioning of the bromine and iodine atoms, combined with the hydrogen-bonding capability of the phenolic proton, allows for a diverse range of intermolecular interactions. These interactions are instrumental in crystal engineering and the rational design of new materials. Researchers exploit these features to construct complex supramolecular architectures and to synthesize polymers and nanostructured materials with tailored properties.

Electronic Properties of Halogenated Phenols for Material Applications

The electronic character of halogenated phenols is significantly influenced by the nature and position of the halogen substituents. In a molecule like this compound, both bromine and iodine atoms exert a strong inductive electron-withdrawing effect due to their high electronegativity. However, they also contribute to a resonance effect by donating electron density from their lone pairs to the aromatic ring. This dual influence modulates the electron density distribution of the phenol (B47542) ring, affecting its reactivity and intermolecular interactions.

A key electronic feature of heavier halogens (Br, I) is their ability to engage in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov This occurs due to an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-X (C-Br or C-I) bond axis. nih.govacs.org This σ-hole can interact attractively with Lewis bases like oxygen, nitrogen, or even another halogen atom. acs.orgresearchgate.net

The strength and directionality of these halogen bonds are critical in crystal engineering, allowing for the programmed self-assembly of molecules into specific, ordered, solid-state structures. researchgate.netnih.gov The interplay between the strong, directional halogen bonds provided by the bromine and iodine atoms and the classic hydrogen bonds from the phenol group can be used to create complex crystalline networks. researchgate.net This control over molecular packing is crucial as it directly influences the bulk properties of the material, including its electronic conductivity, optical behavior, and mechanical properties. nih.govjhu.edu For instance, the ability to form specific halogen bond contacts (e.g., Type II Br⋯Br interactions) has been correlated with properties like elastic deformation in certain dihalogenated phenols. nih.govnih.gov

| Interaction | Donor | Acceptor | Typical Strength (kJ/mol) | Key Characteristics |

|---|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | Lewis Base (e.g., O, N) | 15 - 40 | Highly directional; crucial for forming primary structural motifs. researchgate.net |

| Halogen Bond | Halogen Atom (Br, I) | Lewis Base (e.g., O, N, another halogen) | 5 - 30 | Highly directional; strength is tunable (I > Br > Cl); hydrophobic in nature. nih.govnih.gov |

Synthesis of Advanced Organic Materials

The reactivity of the C-Br and C-I bonds makes this compound a versatile precursor for the synthesis of a wide range of advanced organic materials. The differential reactivity of the two halogen atoms can be exploited for selective, sequential chemical transformations, such as in cross-coupling reactions. This allows for the precise construction of complex molecules, oligomers, and polymers.

Conjugated polymers, which form the basis of many organic electronic devices, are often synthesized via the polymerization of halogenated aromatic monomers. rsc.org The bromo- and iodo- functionalities on the phenol ring can serve as reactive sites for oxidative polymerization methods, potentially using reagents like iodine vapor, to form novel polymers. researchgate.net Such polymers could find applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors.

Furthermore, brominated phenols are utilized as building blocks for flame retardant materials, which are essential for improving the fire safety of plastics and electronics. madefortrade.in The presence of both bromine and iodine in the this compound structure suggests its potential as a monomer or additive for creating highly effective flame-retardant polymers and materials.

| Material Class | Synthetic Role of this compound | Potential Application |

|---|---|---|

| Conjugated Polymers | Monomer in cross-coupling or oxidative polymerization reactions. | Organic semiconductors, sensors, OPVs. jhu.edu |

| Flame Retardants | Reactive monomer or additive in polymer formulations. | Fire-resistant plastics, textiles, and electronic components. madefortrade.in |

| Functional Dyes | Core scaffold for functionalization via substitution of halogen atoms. | Specialty inks, optical data storage. |

Role in Nanostructured Chemical Synthesis

The synthesis of nanostructured materials relies on controlling chemical reactions at the nanoscale, often through processes of self-assembly or templating. The highly directional nature of halogen bonding makes it a powerful tool for guiding the self-assembly of molecules into well-defined supramolecular architectures and nanomaterials. nih.gov The ability of this compound to participate in both hydrogen and halogen bonding allows it to act as a versatile "tecton" (a building block for supramolecular assembly) in the bottom-up fabrication of nanostructures.

A significant area where such molecules are valuable is in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov By using this compound or its derivatives as the organic linker, it is possible to introduce halogen atoms directly into the porous structure of the MOF. These incorporated halogens can serve multiple purposes: they can act as binding sites for the selective adsorption and capture of specific molecules, such as iodine, or they can function as catalytic centers. nih.govmdpi.com For example, iodine-functionalized MOFs have demonstrated catalytic activity for reactions like the dibromination of alkenes. researchgate.net The use of a bifunctional linker like this compound could lead to MOFs with enhanced structural stability or unique catalytic properties arising from the presence of both bromine and iodine within the framework.

| Nanostructure Type | Governing Interaction | Function of this compound |

|---|---|---|

| Self-Assembled Monolayers | Halogen Bonding, Hydrogen Bonding | Directs molecular orientation and packing on a surface. |

| Supramolecular Polymers | Halogen Bonding | Acts as a monomer unit, linking chains via non-covalent interactions. nih.gov |

| Metal-Organic Frameworks (MOFs) | Covalent and Coordinate Bonds | Serves as a functional organic linker to introduce Br and I atoms into the framework for catalysis or selective adsorption. rsc.orgresearchgate.net |

Future Research Directions and Emerging Trends

Exploration of Alternative Catalytic Systems for Sustainable Synthesis

The synthesis of halogenated phenols is traditionally reliant on methods that can generate significant chemical waste and utilize harsh reagents. The future of synthesizing compounds like 3-Bromo-5-iodophenol is geared towards "green chemistry" principles, which prioritize environmental friendliness, efficiency, and sustainability. granthaalayahpublication.org Research is increasingly focused on developing novel catalytic systems that minimize waste, reduce energy consumption, and avoid hazardous substances. nano-ntp.comjocpr.com

Current research highlights several promising avenues:

Heterogeneous Catalysts: Zeolites, such as ZSM-5, are being explored as recyclable catalysts for the bromination of phenols. iau.ir These solid acid catalysts offer advantages over traditional soluble mineral acids because they are easily separated from the reaction mixture, reducing purification steps and waste. iau.ir

Eco-Friendly Reagents: An environmentally benign approach involves using boric acid as a recyclable catalyst with potassium bromide (KBr) as the bromide source and hydrogen peroxide (H₂O₂) as the oxidant. tandfonline.com This method is notable for its mild reaction conditions, high selectivity, and the use of water or ethanol (B145695) as solvents, avoiding the need for elemental bromine. tandfonline.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a modern, sustainable method for halogenation. This technique allows for the in situ generation of the halogenating agent from a halide source under mild conditions, driven by light energy. beilstein-journals.org This approach circumvents the need for strong chemical oxidants, aligning with green chemistry goals.

These alternative catalytic systems represent a significant step towards the sustainable production of this compound, making its synthesis more economically viable and environmentally responsible.

| Catalytic System | Key Features | Sustainability Advantages |

| Zeolite (HZSM-5) | Heterogeneous, recyclable solid acid catalyst. | Easy separation, reduced waste, reusability. iau.ir |

| Boric Acid / H₂O₂ | Uses KBr as bromide source and H₂O₂ as oxidant. | Mild conditions, high regioselectivity, avoids molecular bromine. tandfonline.com |

| Visible-Light Photoredox | In situ generation of bromine via light-induced catalysis. | Energy-efficient, avoids harsh chemical oxidants. beilstein-journals.org |

Development of Stereoselective Transformations

The creation of chiral molecules, which are crucial in pharmaceuticals, often requires stereoselective reactions—processes that favor the formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is not chiral, its distinct halogen atoms can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable building block in asymmetric synthesis.

Future research in this area will likely focus on leveraging the unique electronic and steric properties imparted by the bromo and iodo groups in palladium-catalyzed cross-coupling reactions. acs.org Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of control. figshare.comresearchsolutions.com

Key research directions include:

Enantioselective Allylic Substitution: Developing reactions where the arylpalladium intermediate, formed from this compound, adds to an allylic substrate in a way that creates a new stereocenter with high enantiomeric excess. The choice of chiral ligands is critical for inducing this selectivity. acs.org

Diastereoselective Dihalogenation: While not a direct transformation of the phenol (B47542), its derivatives could be used in more complex syntheses where controlling the relative stereochemistry of newly formed centers is essential. Challenges remain in controlling diastereoselectivity in alkene dihalogenation, presenting an opportunity for new catalyst development. nih.gov

The ability to use this compound in reactions that precisely control the 3D arrangement of atoms will significantly expand its utility in synthesizing complex, high-value molecules like pharmaceuticals.

Integration with Flow Chemistry for Process Intensification

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical manufacturing. This technology offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, making it a key area of focus for the synthesis and utilization of intermediates like this compound. beilstein-journals.orgthieme-connect.dersc.org

Integrating the synthesis of this compound and its subsequent transformations into a continuous flow process can lead to significant process intensification—achieving higher productivity in smaller, more efficient systems. frontiersin.orgrsc.orgunito.it

Emerging trends in this field include:

Improved Safety and Control: Flow reactors offer superior heat and mass transfer compared to batch reactors. unito.it This allows for precise control over reaction parameters and enables the safe use of highly reactive reagents or the execution of highly exothermic reactions that would be hazardous on a large scale in a batch process.

Multi-step Continuous Synthesis: A major advantage of flow chemistry is the ability to couple multiple reaction steps together without isolating intermediates. mdpi.com A future goal would be to develop a continuous, multi-step process that starts from simple precursors, synthesizes this compound, and then immediately uses it in a subsequent reaction, such as a cross-coupling, all within a single, automated system. researchgate.net

Scalability and Efficiency: Flow chemistry simplifies the process of scaling up production from the laboratory to an industrial scale. thieme-connect.de Instead of designing larger and more complex reactors, production can be increased by running the flow system for longer periods or by running multiple systems in parallel. This leads to faster development timelines and more efficient manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals.

The adoption of flow chemistry for processes involving this compound will be crucial for making its use in large-scale applications more cost-effective and sustainable.

| Advantage of Flow Chemistry | Implication for this compound |

| Enhanced Safety | Enables the use of potentially hazardous reagents or conditions for synthesis and derivatization with greater control. |

| Precise Control | Improved heat and mass transfer lead to higher yields and purity. unito.it |

| Process Intensification | Reduced reactor size, lower energy consumption, and minimized waste generation. frontiersin.org |

| Seamless Integration | Allows for multi-step syntheses in a continuous sequence, improving efficiency and reducing manual handling. mdpi.com |

In Silico Drug Design and Material Discovery

Computational chemistry, or in silico design, has become an indispensable tool in modern research, accelerating the discovery of new drugs and materials by predicting their properties before they are synthesized. scienceopen.com For a versatile building block like this compound, computational methods can guide the design of new derivatives with targeted biological activities or material properties.

Future research will heavily rely on two key computational techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a set of known phenolic compounds, researchers can build models that predict the activity of new, unsynthesized derivatives of this compound. These models can identify which structural features (e.g., substituents added via the bromo or iodo positions) are most likely to lead to a desired therapeutic effect, such as antioxidant or enzyme-inhibiting properties. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (a ligand) and a biological target, typically a protein or enzyme. mdpi.com Researchers can use molecular docking to screen virtual libraries of this compound derivatives against specific disease targets. nih.govnih.gov The simulations predict the binding affinity and orientation of the molecule in the active site of the protein, helping to identify promising candidates for further development as potent and selective inhibitors. mdpi.commdpi.com

By using these in silico tools, researchers can prioritize the synthesis of the most promising compounds, saving significant time and resources in the discovery process.

Applications in New Therapeutic Areas or Advanced Technologies

The unique substitution pattern of this compound makes it an attractive starting point for synthesizing novel compounds with potential applications in medicine and materials science. The bromo- and iodo- groups offer differential reactivity, allowing for selective functionalization in cross-coupling reactions to build molecular complexity. nbinno.com

Research on bromophenol derivatives has already identified several promising therapeutic areas:

Antidiabetic Agents: Certain bromophenol compounds have shown potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin (B600854) signaling, making derivatives of this compound interesting candidates for the development of new antidiabetic drugs. nih.gov

Enzyme Inhibition: Novel synthesized bromophenols have demonstrated potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and α-glycosidase. mdpi.comnih.gov AChE inhibitors are used to treat Alzheimer's disease, while α-glycosidase inhibitors are used in the management of diabetes. This suggests that molecules derived from this compound could be explored for treating neurodegenerative diseases and metabolic disorders. nih.gov

Advanced Materials: While less explored, the high atomic number of iodine and the presence of two heavy atoms make derivatives of this compound potentially useful in the development of advanced materials, such as those used for X-ray contrast agents or as components in organic electronics, where heavy atoms can influence photophysical properties.

The continued exploration of derivatives made possible by the unique reactivity of this compound is expected to uncover further applications in both established and emerging therapeutic and technological fields.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Bromo-5-iodophenol, and how do they influence experimental design?

- Answer : The compound has a molecular weight of 298.90 g/mol (C₆H₄BrIO) and a density of 2.369±0.06 g/cm³ at 20°C. Its boiling point is 324.2±32.0°C, and it is sparingly soluble in water (0.75 g/L at 25°C) . These properties dictate solvent selection (e.g., dichloromethane for recrystallization due to its reported melting point of 83–84°C in this solvent) and reaction conditions (e.g., high-temperature reactions under inert atmospheres). The polar surface area (20 Ų) and hydrogen-bonding capacity (1 donor, 1 acceptor) suggest utility in interactions with biological targets .

Q. What synthetic routes are available for this compound, and what are their advantages?

- Answer : A common method involves sequential halogenation of phenol derivatives. For example, bromination at the 3-position followed by iodination at the 5-position using directed ortho-metallation or Ullmann coupling. The compound is also a precursor in synthesizing antimitotic agents like LP-261, where regioselective cross-coupling reactions (e.g., Suzuki or Heck) are critical . Yield optimization often requires careful control of stoichiometry and catalysts (e.g., Pd-based catalysts for coupling reactions) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 297.84902 (exact mass). Differential scanning calorimetry (DSC) can validate the melting point (83–84°C). Discrepancies in reported density values (2.4±0.1 vs. 2.369±0.06 g/cm³) highlight the need for experimental validation under controlled conditions .

Advanced Research Questions

Q. How does this compound participate in the synthesis of antimitotic agents like LP-261, and what mechanistic insights are critical?

- Answer : The compound acts as a halogenated aromatic building block in multi-step syntheses. For LP-261, it undergoes Pd-catalyzed cross-coupling with indole derivatives to form the core structure. Mechanistic studies emphasize the role of steric hindrance from bromine/iodine substituents in directing coupling reactions. Kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) are essential to optimize regioselectivity and minimize byproducts .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Answer : Discrepancies arise from solvent polarity and temperature effects. For instance, solubility in dichloromethane (used in crystallization) is higher than in water. Researchers should use Hansen solubility parameters to predict solvent compatibility. Experimental validation via gravimetric analysis (e.g., saturation concentration determination at 25°C) is recommended .

Q. How can computational modeling enhance the design of derivatives based on this compound for protein-binding studies?

- Answer : Density functional theory (DFT) calculations predict electron density distributions, highlighting the electrophilic aromatic ring. Molecular docking (e.g., AutoDock Vina) models interactions with tubulin or enzymes, guiding structural modifications. For example, substituting iodine with smaller halogens may reduce steric clashes in binding pockets .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Answer : Scaling up halogenation reactions faces issues like exothermicity and side reactions (e.g., dihalogenation). Flow chemistry systems improve heat dissipation and mixing efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Recycling catalysts (e.g., Pd/C) reduces costs in cross-coupling steps .

Key Considerations for Researchers

- Contradiction Analysis : Address conflicting data (e.g., density, solubility) by replicating experiments under standardized conditions.

- Methodological Rigor : Use orthogonal analytical techniques (HPLC, NMR, MS) to confirm compound identity and purity.

- Safety : Handle with care due to potential halogenated byproducts; use fume hoods and personal protective equipment (PPE).

Retrosynthesis Analysis